molecular formula C10H13NOSi B1382408 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one CAS No. 1064706-78-0

5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one

Cat. No.: B1382408
CAS No.: 1064706-78-0
M. Wt: 191.3 g/mol
InChI Key: SWBOPPDLCVSNPO-UHFFFAOYSA-N
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Description

5-((Trimethylsilyl)ethynyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyridin-2(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one typically involves the reaction of a pyridine derivative with a trimethylsilylacetylene. The reaction is often catalyzed by a palladium complex under an inert atmosphere to prevent oxidation. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((Trimethylsilyl)ethynyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2(1H)-one derivatives, while substitution reactions can produce a variety of functionalized pyridines.

Scientific Research Applications

5-((Trimethylsilyl)ethynyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and facilitate its binding to target molecules. The ethynyl moiety allows for the formation of covalent bonds with reactive sites, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine
  • 2-((Trimethylsilyl)ethynyl)pyridin-3-amine

Uniqueness

5-((Trimethylsilyl)ethynyl)pyridin-2(1H)-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5-(2-trimethylsilylethynyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOSi/c1-13(2,3)7-6-9-4-5-10(12)11-8-9/h4-5,8H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBOPPDLCVSNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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